molecular formula C9H9ClFNO B15233744 (R)-6-Chloro-8-fluorochroman-4-amine

(R)-6-Chloro-8-fluorochroman-4-amine

Cat. No.: B15233744
M. Wt: 201.62 g/mol
InChI Key: OIVYNUIVZGGTAZ-MRVPVSSYSA-N
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Description

®-6-Chloro-8-fluorochroman-4-amine is a chemical compound that belongs to the class of chroman derivatives Chroman derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Chloro-8-fluorochroman-4-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable chroman derivative.

    Halogenation: Introduction of chlorine and fluorine atoms into the chroman ring through halogenation reactions.

    Amination: Conversion of the halogenated intermediate to the amine derivative using amination reactions.

Industrial Production Methods

Industrial production of ®-6-Chloro-8-fluorochroman-4-amine may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

    Purification: Employing purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-Chloro-8-fluorochroman-4-amine can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents.

    Reduction: Reduction to simpler amine derivatives using reducing agents.

    Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce simpler amine derivatives.

Scientific Research Applications

®-6-Chloro-8-fluorochroman-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-6-Chloro-8-fluorochroman-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on cell surfaces.

    Enzyme Inhibition: Inhibiting the activity of certain enzymes involved in disease pathways.

    Signal Transduction: Modulating signal transduction pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-8-fluorochroman-4-amine: Lacks the ®-configuration, which may affect its biological activity.

    6-Chloro-8-fluorochroman-4-ol: Contains a hydroxyl group instead of an amine group.

    6-Chloro-8-fluorochroman-4-carboxylic acid: Contains a carboxylic acid group instead of an amine group.

Uniqueness

®-6-Chloro-8-fluorochroman-4-amine is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall pharmacological profile. This configuration may result in different biological activities compared to its similar compounds.

Properties

Molecular Formula

C9H9ClFNO

Molecular Weight

201.62 g/mol

IUPAC Name

(4R)-6-chloro-8-fluoro-3,4-dihydro-2H-chromen-4-amine

InChI

InChI=1S/C9H9ClFNO/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4,8H,1-2,12H2/t8-/m1/s1

InChI Key

OIVYNUIVZGGTAZ-MRVPVSSYSA-N

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=C2F)Cl

Canonical SMILES

C1COC2=C(C1N)C=C(C=C2F)Cl

Origin of Product

United States

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